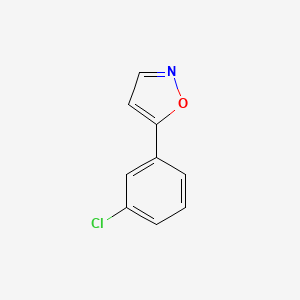
5-(3-Chlorophenyl)isoxazole
Vue d'ensemble
Description
5-(3-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO. It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 314.5±17.0 °C at 760 mmHg, and a flash point of 144.0±20.9 °C . It has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.7±3.0 cm3 .Applications De Recherche Scientifique
Biological Activity and Antimicrobial Properties
The compound 5-(3-Chlorophenyl)isoxazole and its derivatives have been a subject of interest due to their biological activities. Studies have synthesized derivatives of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles and screened them for antitubercular and antimicrobial activities. The compounds showed potential in these fields, demonstrating the compound's significance in medicinal chemistry and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Potential in Cancer Treatment
Isoxazole derivatives, including those related to this compound, have been evaluated for their anticancer activities. Specifically, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, with one derivative showing significant activity against colon cancer cells. This study highlights the compound's potential role in cancer treatment and its mechanism of action involving the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been the focus of several studies. For example, research has detailed the synthesis of 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, investigating its structure through various spectroscopic analyses and theoretical calculations. This study provides insights into the chemical behavior and properties of the compound, indicating its potential applications in various fields, including materials science (Eryılmaz et al., 2016).
Larvicidal Properties
Research has also delved into the larvicidal properties of isoxazole derivatives. A study synthesized and tested 3,5-disubstituted isoxazoles against Aedes aegypti larvae, finding that some derivatives exhibited significant larvicidal activity. This highlights the compound's potential use in controlling mosquito populations and combating diseases they spread (da Silva-Alves et al., 2013).
Mécanisme D'action
Target of Action
It binds to biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity
Biochemical Pathways
Isoxazole derivatives are known to influence various biological pathways due to their diverse biological activities . The downstream effects of these pathways are subject to further investigation.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(3-Chlorophenyl)isoxazole plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, modulating neurotransmission and exhibiting potential anxiolytic effects . The nature of these interactions involves both competitive inhibition and allosteric modulation, highlighting the compound’s versatility in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances GABAergic signaling, leading to increased inhibitory neurotransmission and potential neuroprotective effects . In immune cells, the compound’s inhibition of COX-2 results in decreased inflammation and reduced cytokine production . Furthermore, this compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, thereby affecting gene expression and cellular metabolism . These cellular effects underscore the compound’s potential in treating neurological and inflammatory disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . In the case of GABA receptors, this compound binds to allosteric sites, enhancing the receptor’s affinity for GABA and potentiating its inhibitory effects . Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and epigenetic modifications . These molecular mechanisms provide a comprehensive understanding of how this compound influences biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings reveal important insights into its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, maintaining its biochemical activity . Over time, this compound’s effects on cellular function, such as sustained COX-2 inhibition and prolonged GABAergic modulation, have been observed in both in vitro and in vivo studies . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anxiolytic effects without notable adverse reactions . At higher doses, potential toxic effects, such as hepatotoxicity and neurotoxicity, have been reported . These dosage-dependent effects underscore the importance of optimizing therapeutic doses to maximize efficacy while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I metabolism primarily through cytochrome P450 enzymes, resulting in hydroxylated metabolites . These metabolites are further conjugated in phase II metabolism, facilitating their excretion . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound binds to plasma proteins, influencing its bioavailability and distribution . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various cellular components . In the cytoplasm, this compound modulates enzyme activity and signaling pathways, while in the nucleus, it influences gene expression by interacting with transcription factors and chromatin . These localization patterns highlight the compound’s multifaceted role in cellular processes.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQBZOVTJXQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682025 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7064-34-8 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





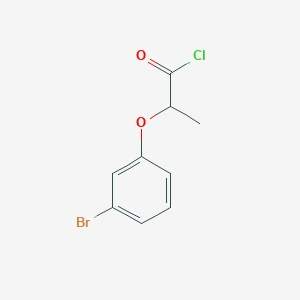
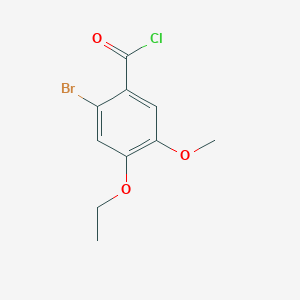


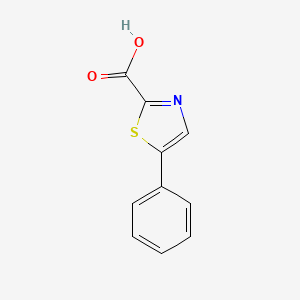
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
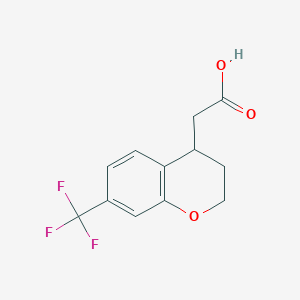
![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

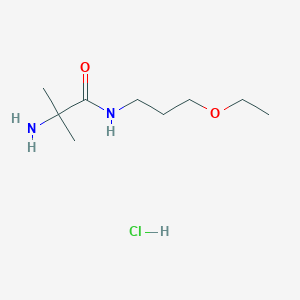
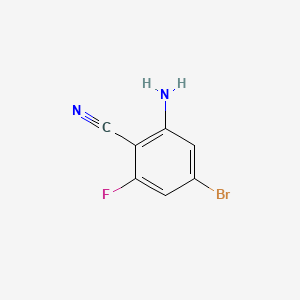
methanone hydrochloride](/img/structure/B1440858.png)